Stearic Acid

Description

Nomenclature and Chemical Structure within Biological Contexts

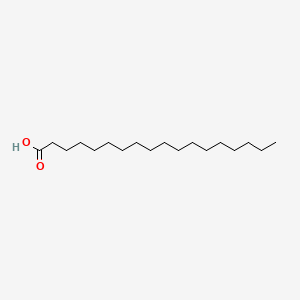

Stearic acid is chemically known by its IUPAC name, octadecanoic acid . wikipedia.orgpishrochem.commhmedical.comatomscientific.comnih.gov It is an 18-carbon long-chain saturated fatty acid, meaning its carbon chain contains only single bonds. pishrochem.comatomscientific.com This saturation results in a straight-chain structure, which contributes to its physical properties, such as being a waxy solid at room temperature. wikipedia.orgpishrochem.comnih.gov Its chemical formula is CH₃(CH₂)₁₆COOH. wikipedia.orgmhmedical.comatomscientific.com In biological systems, it is often referred to by its lipid number, C18:0. wikipedia.org The name "stearic" is derived from the Greek word "stéar," which translates to tallow (B1178427) or hard fat, reflecting its common source. wikipedia.orgnih.govvedantu.com

The structure of this compound is amphipathic, possessing a hydrophobic (water-repelling) hydrocarbon tail and a hydrophilic (water-attracting) carboxyl group head. britannica.combritannica.com This dual nature is fundamental to its role in forming complex lipids, such as phospholipids (B1166683) and triglycerides, which are essential components of cellular membranes and energy storage molecules, respectively. britannica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Octadecanoic acid wikipedia.orgpishrochem.commhmedical.com |

| Chemical Formula | C₁₈H₃₆O₂ or CH₃(CH₂)₁₆COOH wikipedia.orgpishrochem.commhmedical.com |

| Molecular Weight | 284.48 g/mol openaccesspub.org |

| Melting Point | 69.6 °C (157.3 °F) pishrochem.com |

| Boiling Point | 361 °C (682 °F) pishrochem.com |

| Appearance | White, waxy solid wikipedia.orgnih.govopenaccesspub.org |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. pishrochem.com |

Historical Perspectives on this compound Research and Discovery

The discovery and characterization of this compound are credited to the French chemist Michel Eugène Chevreul in the early 19th century. candleseurope.comencyclopedia.comwikipedia.org His pioneering work on animal fats, published in 1823, was revolutionary for the field of organic chemistry. wikipedia.orgocl-journal.orgcatholicscientists.org Chevreul's investigations into the process of saponification (soap making) led him to isolate and identify several fatty acids. encyclopedia.comocl-journal.org

Through his meticulous experiments, which involved treating animal fats with alkalis, he was the first to isolate this compound from sheep and beef tallow. ocl-journal.orgresearchgate.net Chevreul's research demonstrated that fats are not simple substances but are compounds of glycerol (B35011) and fatty acids. ocl-journal.org He named the new acid he discovered from hard animal fats "this compound." ocl-journal.orgresearchgate.net This discovery not only laid the foundation for modern lipid chemistry but also had significant practical applications, leading to the development of improved stearin (B3432776) candles that were harder and burned more cleanly than traditional tallow candles. candleseurope.comocl-journal.org

Current State of this compound Research: A Comprehensive Overview

Modern research on this compound is multifaceted, exploring its intricate roles in metabolism, cell signaling, and disease. Current investigations continue to challenge the long-held view that all saturated fats are detrimental to health.

A significant area of research focuses on this compound's metabolic fate and its effects on plasma lipid profiles. Unlike other common long-chain saturated fatty acids such as palmitic acid, numerous studies have shown that this compound has a neutral or even lowering effect on low-density lipoprotein (LDL) cholesterol. wikipedia.orgbeefresearch.orgontosight.airesearchgate.net One key reason for this is its efficient conversion in the human body to oleic acid (a monounsaturated fatty acid) by the enzyme stearoyl-CoA desaturase. wikipedia.orgnih.govresearchgate.net This conversion is a critical pathway that influences the synthesis of triglycerides and other complex lipids. nih.govresearchgate.net

Recent studies have also delved into the direct signaling roles of this compound. Research has shown that dietary this compound can regulate mitochondrial function. nih.govoup.com For instance, studies using Drosophila have demonstrated that this compound supplementation can improve mitochondrial function. oup.com In humans, the ingestion of this compound has been observed to rapidly induce mitochondrial fusion, a process critical for maintaining mitochondrial health and function. nih.gov This suggests that the body actively senses and responds to dietary this compound levels. nih.gov

Furthermore, the role of this compound in the context of specific diseases is an active area of investigation. Its potential influence on cardiovascular disease, neurodegenerative diseases, and cancer is being explored, with some studies suggesting protective roles. nih.govnutrivore.com For example, research indicates this compound may be involved in signaling pathways that protect brain tissue from injury. nutrivore.com

Significance of this compound in Biological Systems and Pathological Processes

This compound is a fundamental component of biological systems with diverse and vital functions.

Role in Biological Systems:

Structural Component of Membranes: this compound is a key building block for various lipids that form cellular membranes. It is particularly enriched in certain membrane microdomains known as lipid rafts , which are platforms for cell signaling and protein trafficking. britannica.combritannica.commpi-cbg.demdpi.comptbioch.edu.pl The straight, saturated structure of this compound allows for tight packing with cholesterol and sphingolipids, contributing to the stability and organization of these rafts. mdpi.comptbioch.edu.pl It is a major component of phospholipids, such as phosphatidylcholine , which form the lipid bilayer of all cell membranes. britannica.comnih.gov

Metabolic Precursor: As mentioned, this compound is a direct precursor for the synthesis of oleic acid, the most common monounsaturated fatty acid in human adipose tissue. wikipedia.orgnih.gov This conversion is crucial for regulating the fluidity of cell membranes and for the synthesis of triglycerides for energy storage. nih.govresearchgate.net

Energy Source: Like other fatty acids, this compound can be broken down through beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP, the primary energy currency of the cell. nutrivore.com

Involvement in Pathological Processes:

Cardiovascular Disease: The role of this compound in cardiovascular disease is a subject of ongoing research and debate. In contrast to other saturated fatty acids, this compound is generally considered to have a neutral effect on LDL cholesterol levels. wikipedia.orgbeefresearch.orgresearchgate.net Some studies suggest it does not increase the risk of atherosclerosis. nih.gov However, other research indicates that this compound might trigger a more potent apoptotic (cell death) response in endothelial cells compared to palmitic or myristic acids, suggesting a complex role. researchgate.netresearchgate.net

Cancer: The influence of this compound on cancer is an emerging area of research. Some studies have associated circulating levels of this compound with a reduced risk for certain cancers. nih.gov Its role in regulating mitochondrial function may also have implications for cancer cell metabolism. nih.gov

Neurodegenerative Diseases: There is evidence to suggest that this compound may have a protective role in the context of neurodegenerative diseases. nih.govnutrivore.com This is potentially due to its function as a signaling molecule that helps prevent mitochondrial dysfunction and its conversion to oleic acid, which impacts mitochondrial health. nutrivore.com Alterations in the levels of this compound within lipid rafts have been observed in conditions like Parkinson's disease. mdpi.com

Immune System Modulation: Research has shown that this compound can selectively affect immune cells. For example, in T cells, which have a limited ability to desaturate it, an accumulation of this compound in membrane phospholipids can impair membrane integrity and function. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2, Array, CH3(CH2)16COOH | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | stearic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Stearic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18639-67-3 | |

| Record name | Octadecanoic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18639-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021642 | |

| Record name | Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor. | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Stearic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol) | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Stearic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets | |

CAS No. |

57-11-4, 30399-84-9 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | stearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | octadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ELV7Z65AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Stearic Acid in Cellular Metabolism and Bioenergetics

Intracellular Uptake and Transport Mechanisms of Stearic Acid

The entry of this compound into the cell and its subsequent movement within the cytoplasm are tightly regulated processes involving specialized proteins. These mechanisms ensure the efficient delivery of this compound to various organelles for its metabolic utilization.

Role of Fatty Acid Binding Proteins (FABPs) in this compound Transport

Once inside the cell, this compound and other long-chain fatty acids bind to Fatty Acid Binding Proteins (FABPs). wikipedia.orgimrpress.com These small, intracellular proteins act as lipid chaperones, enhancing the solubility of hydrophobic fatty acids in the aqueous environment of the cytoplasm and facilitating their transport to different cellular compartments. wikipedia.orgnih.gov FABPs are thought to traffic fatty acids to organelles such as the endoplasmic reticulum for esterification and desaturation, and to mitochondria for beta-oxidation. wikipedia.orgnih.gov

Studies have shown that the expression of specific FABPs can influence the rate of fatty acid uptake and intracellular diffusion. For instance, in undifferentiated embryonic stem cells, the expression of intestinal fatty acid binding protein (I-FABP) was found to increase the initial uptake rate and intracellular diffusion of a fluorescent analog of this compound. physiology.org The diverse family of FABPs exhibits tissue-specific expression and varying affinities for different fatty acids, suggesting specialized roles in cellular lipid trafficking. nih.govresearchgate.net Some research indicates that certain FABPs can transport fatty acids to the nucleus, where they may modulate gene expression by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). wikipedia.orgnih.gov

Acyl-CoA Synthetases (ACSLs) and this compound Activation

Before this compound can enter metabolic pathways, it must first be "activated." This crucial step is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), which are located on the outer mitochondrial membrane and the endoplasmic reticulum. imrpress.comnih.gov ACSLs convert this compound into its metabolically active form, stearoyl-CoA, through a thioesterification reaction that consumes ATP and coenzyme A (CoA). imrpress.comresearchgate.net

This activation process is essential for trapping the fatty acid within the cell and directing it towards specific metabolic fates. researchgate.net The different isoforms of ACSL exhibit preferences for various fatty acids and are localized to different subcellular compartments, suggesting they play a role in channeling fatty acids like stearoyl-CoA into distinct pathways such as beta-oxidation or lipid synthesis. mdpi.comahajournals.org For example, the activation of this compound to stearoyl-CoA is a prerequisite for its subsequent esterification into complex lipids or its breakdown for energy. imrpress.comimrpress.com

Metabolic Pathways of this compound within Cells

Once activated to stearoyl-CoA, this compound can be directed into several key metabolic pathways, including storage as neutral lipids, breakdown for energy production, or conversion into other fatty acids.

Esterification of this compound

Esterification is a primary pathway for the storage of fatty acids. imrpress.com In this process, stearoyl-CoA is incorporated into more complex lipid molecules, primarily triacylglycerols and phospholipids (B1166683). imrpress.comimrpress.com This process involves a series of enzymatic reactions that sequentially add fatty acyl-CoAs to a glycerol-3-phosphate backbone. imrpress.com The resulting triacylglycerols are stored in lipid droplets within the cell, serving as a major energy reserve.

The esterification of this compound is not only a means of energy storage but also influences the physical properties and stability of fats. imrpress.com For instance, the esterification of this compound into ethyl esters has been observed in liver cells exposed to ethanol (B145695). nih.gov This process can be stimulated by the presence of exogenous this compound. nih.gov

| Alcohol | Catalyst | Temperature (°C) | Esterification Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | Montmorillonite KSF/0 | 150 | ~100 (after 240 min) | mdpi.com |

| Methanol (B129727) | Aspergillus sp. biomass | 35 | 41 | tandfonline.com |

| Ethanol | Aspergillus sp. biomass | 35 | 64.5 | tandfonline.com |

| 1-Butanol | Sulfuric Acid | 65 | 99 | researchgate.net |

Beta-Oxidation of this compound

The primary catabolic pathway for fatty acids is beta-oxidation, which occurs mainly in the mitochondria. wikipedia.orgechemi.com This process systematically breaks down stearoyl-CoA into two-carbon units of acetyl-CoA. wikipedia.orglibretexts.org The beta-oxidation of this compound, an 18-carbon fatty acid, requires eight cycles of four enzymatic reactions. libretexts.orgpurdue.edu

Each cycle of beta-oxidation generates one molecule of FADH2 and one molecule of NADH, which are then used in the electron transport chain to produce ATP. libretexts.orgpurdue.edu The acetyl-CoA produced enters the citric acid cycle, leading to the generation of additional ATP. libretexts.orgpurdue.edu The complete oxidation of one molecule of this compound yields a significant amount of energy, with a net production of 146 ATP molecules after accounting for the initial activation step. purdue.edu

| Product | Quantity per Molecule of this compound | Source |

|---|---|---|

| Acetyl-CoA | 9 | purdue.eduquora.com |

| FADH2 | 8 | purdue.eduquora.com |

| NADH | 8 | purdue.eduquora.com |

| Net ATP Yield | 146 | purdue.edu |

Desaturation of this compound to Oleic Acid by Stearoyl-CoA Desaturase (SCD)

This compound can be converted into the monounsaturated fatty acid oleic acid through a desaturation reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). oup.comwikipedia.org SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of the fatty acyl-CoA chain. oup.comwikipedia.orgresearchgate.net This conversion is a critical step in the biosynthesis of monounsaturated fatty acids, which are essential components of membrane phospholipids and cholesterol esters. wikipedia.orgmdpi.com

Stearic Acid in Cellular Signaling and Molecular Interactions

Stearic Acid as a Signaling Molecule

This compound, a saturated long-chain fatty acid, is increasingly recognized not just as a metabolic fuel and structural component of cell membranes, but also as a vital signaling molecule. nii.ac.jp It participates in a variety of cellular functions, playing a regulatory role in energy metabolism and signal transduction. nii.ac.jp The functions of this compound extend from being an energy source for the body to being involved in endogenous biosynthesis. nii.ac.jp As a signaling molecule, it is implicated in various pathological processes, highlighting its importance in cellular communication and regulation. nii.ac.jp

Interaction with Specific Receptors and Enzymes

Transferrin Receptor (TfR1) Binding and Signaling

Currently, there is no direct scientific evidence available to describe a specific binding interaction between this compound and the Transferrin Receptor (TfR1) or a subsequent signaling cascade initiated by such an interaction.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by this compound

Research has identified this compound as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.govfrontiersin.org In cell-free assays, this compound was shown to suppress PTP1B activity in a concentration-dependent manner, with maximal inhibition observed at a concentration of 30 µM. nih.govresearchgate.net This inhibitory action suggests that this compound can directly influence the phosphorylation status of PTP1B substrates. nih.gov The potential mechanism may involve the direct binding of this compound to PTP1B, thereby blocking its enzymatic activity. nih.gov

Inhibitory Effect of this compound on PTP1B Activity

| This compound Concentration (µM) | Effect on PTP1B Activity | Reference |

|---|---|---|

| 1-30 | Concentration-dependent reduction in activity | nih.gov |

| 30 | Reduced PTP1B activity to 8% of basal levels | nih.gov |

Modulation of Insulin Receptor Signaling

By inhibiting PTP1B, this compound enhances insulin receptor signaling. nih.govfrontiersin.org PTP1B normally dephosphorylates and inactivates the insulin receptor. nih.gov The inhibition of PTP1B by this compound prevents this dephosphorylation, leading to a sustained tyrosine phosphorylation of the insulin receptor and its substrates, such as IRS-1. nih.gov Studies have shown that in 3T3-L1-GLUT4myc adipocytes, 30 µM of this compound significantly increased insulin-induced phosphorylation of the insulin receptor at Tyr1185. nih.govfrontiersin.org This enhancement of the insulin signaling pathway ultimately promotes glucose uptake into adipocytes. nih.govfrontiersin.org Interestingly, this compound by itself was found to stimulate glucose uptake, even in the absence of insulin. nih.gov

Impact on Akt Activity

The impact of this compound on Akt, a crucial downstream kinase in the insulin signaling pathway, appears to be more complex. While this compound enhances the initial steps of insulin receptor signaling, its effect on Akt phosphorylation is not as pronounced. nih.gov One study found that while this compound increased insulin-induced phosphorylation of the insulin receptor, the subsequent phosphorylation of Akt at Thr308 and Ser473 was not significantly enhanced. nih.govfrontiersin.org In another context, exposure of cells to this compound was found to reduce the activation of Akt in response to epidermal growth factor (EGF). researchgate.net This effect is mediated by the oleoylation of GNAI proteins, which causes them to shift out of cellular membrane fractions where they would normally potentiate EGFR signaling, leading to reduced Akt activation. researchgate.net Conversely, other research indicates that saturated fatty acids can accumulate ceramide, which in turn can lead to the dephosphorylation and inactivation of Akt.

Reported Effects of this compound on Akt Activity

| Cellular Context/Stimulus | Observed Effect on Akt Phosphorylation/Activity | Reference |

|---|---|---|

| Insulin signaling in 3T3-L1-GLUT4myc adipocytes | No significant increase in basal or insulin-induced phosphorylation | nih.govfrontiersin.org |

| EGF signaling | Suppresses EGF-induced activation of Akt | researchgate.net |

| General saturated fatty acid effect | Potential for dephosphorylation and inactivation via ceramide accumulation |

This compound's Role in Inflammatory Pathways

This compound plays a significant role in modulating inflammatory pathways, particularly within macrophages. Intracellular accumulation of this compound can induce inflammatory signaling, leading to endoplasmic reticulum (ER) stress-mediated apoptosis in macrophages. This process involves the activation of proinflammatory kinases such as JNK and the transcription factor NF-κB. The activation of these pathways leads to an increased expression of NF-κB target genes, including tumor necrosis factor-α (TNF-α), IL-6, and IL-1β.

Furthermore, this compound has been shown to promote the differentiation of pro-inflammatory CD11c+ macrophages. This effect is dependent on the activation of the nuclear retinoid acid receptor (RAR). In M-CSF-induced bone marrow macrophages, treatment with this compound promoted the expression of several pro-inflammatory cytokines, including IL-6, TNFα, IL-1β, IFNα, and IFNβ. However, some studies have also reported anti-inflammatory effects. For instance, this compound derived from purslane was found to decrease the secretion of inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study associated this compound with inflammatory biomarkers like hs-CRP, IL-6, and TNF-α in individuals at cardiovascular risk.

Toll-Like Receptor 4 (TLR4) Signaling Pathways

This compound, a saturated fatty acid, has been identified as a molecule capable of initiating inflammatory responses through the Toll-Like Receptor 4 (TLR4) signaling pathway. researchgate.netmdpi.comoup.com TLR4 is a pattern recognition receptor crucial for the innate immune system, and its activation leads to a cascade of events culminating in the production of inflammatory cytokines. oup.com Studies have shown that saturated fatty acids, including this compound, can stimulate TLR4 signaling in various cell types such as monocytes, macrophages, and adipocytes. oup.commdpi.com

The activation of TLR4 by this compound can trigger downstream signaling cascades that involve adaptor molecules like MyD88 (Myeloid differentiation factor 88) and TRIF (TIR-domain-containing adapter-inducing interferon-β). mdpi.com This engagement leads to the activation of transcription factors, which then orchestrate the expression of genes involved in inflammation. mdpi.com For instance, in human trophoblasts, this compound treatment stimulated the synthesis and release of major inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) via the TLR4 pathway. oup.com While some research firmly establishes this link, other studies suggest that in certain contexts, this compound-induced inflammation and apoptosis in macrophages can occur independently of TLR4 signaling, indicating the complexity of these cellular responses. ahajournals.org

Co-operative Potentiation of MIP-1α Production with TNF-α

This compound can act synergistically with the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) to enhance the production of Macrophage Inflammatory Protein-1alpha (MIP-1α), also known as CC motif chemokine ligand-3 (CCL3). mdpi.comproquest.comkfas.org.kwnih.gov This cooperative effect has been observed in monocytic cells and adipocytes, where co-treatment with this compound and TNF-α resulted in a significantly higher expression of MIP-1α at both the gene and protein levels compared to treatment with either substance alone. mdpi.comproquest.com

The underlying mechanism for this potentiation involves a specific branch of the TLR4 signaling pathway. mdpi.com Research indicates that this synergistic effect is dependent on the TLR4-TRIF-TBK1-IRF3 signaling cascade. proquest.com Interestingly, the process appears to be independent of the MyD88 adaptor protein, a common component of TLR4 signaling. mdpi.comkfas.org.kwnih.gov Instead, the signaling proceeds through TANK-binding kinase 1 (TBK1) and Interferon regulatory factor-3 (IRF3). mdpi.comkfas.org.kw Blocking TLR4 or inhibiting the activity of TBK1/IRF3 was shown to attenuate the enhanced MIP-1α production. mdpi.comkfas.org.kwnih.gov This specific pathway highlights a novel model for how this compound can amplify inflammatory responses in the presence of other inflammatory mediators like TNF-α. mdpi.comnih.gov

Table 1: Research Findings on this compound and TNF-α Co-operative Effect on MIP-1α Production

| Cell Type | Treatment | Key Finding | Signaling Pathway | Reference |

|---|---|---|---|---|

| Human Monocytic Cells (THP-1) | This compound + TNF-α | Enhanced production of MIP-1α/CCL3 compared to either agent alone. | MyD88-independent TLR4/TBK/IRF3 signaling. | mdpi.com |

| Primary Human Monocytes | This compound + TNF-α | Synergistic increase in MIP-1α/CCL3 gene and protein expression. | TLR4 dependent. | mdpi.com |

| Primary Human Adipocytes | This compound + TNF-α | Cooperatively triggered TNF-α mediated MIP-1α/CCL3 production. | Not specified. | proquest.com |

| MyD88 Knockout (KO) Cells | This compound + TNF-α | Synergistic production of MIP-1α/CCL3 was not suppressed. | Confirms MyD88-independence. | mdpi.comkfas.org.kwnih.gov |

| IRF3 Deficient Cells | This compound + TNF-α | Cooperative effect on MIP-1α/CCL3 production was absent. | Confirms IRF3-dependence. | mdpi.comkfas.org.kwnih.gov |

Activation of Proinflammatory Kinases (JNK, NF-κB)

This compound exposure can lead to the activation of key proinflammatory kinases, including c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB). ahajournals.org These kinases are central to cellular inflammatory signaling pathways. The activation of JNK and the NF-κB pathway can be a consequence of Endoplasmic Reticulum (ER) stress induced by this compound accumulation. ahajournals.org

In macrophages, the intracellular accumulation of this compound has been shown to increase the phosphorylation of JNK1/2 and elevate the expression of NF-κB target genes, such as TNF-α, IL-6, and IL-1β. ahajournals.org Similarly, studies in human pancreatic β-cells have linked this compound treatment to the activation of the JNK pathway as part of the ER stress response. nih.gov The activation of the NF-κB pathway is a critical step in translating an inflammatory stimulus into gene expression, as NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. mdpi.com Research has also demonstrated that this compound and TNF-α can cooperatively activate the NF-κB signaling pathway in monocytic cells, further enhancing the inflammatory response. mdpi.com

Endoplasmic Reticulum (ER) Stress Induction

Saturated fatty acids, including this compound, are known inducers of Endoplasmic Reticulum (ER) stress. nih.govphysiology.org ER stress occurs when the ER's capacity to fold proteins is overwhelmed, leading to an accumulation of unfolded or misfolded proteins, a condition that activates the Unfolded Protein Response (UPR). bohrium.com

In various cell types, such as liver cells and pancreatic β-cells, exposure to this compound has been shown to trigger the ER stress response. nih.govphysiology.org This is evidenced by the activation of key ER stress signaling pathways, including the IRE1α (Inositol-requiring enzyme 1 alpha) and PERK (PKR-like endoplasmic reticulum kinase) pathways. nih.gov Activation of the IRE1α pathway can lead to the phosphorylation of JNK, while the PERK pathway activation results in the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha). nih.gov Studies in bovine mammary epithelial cells also showed that this compound treatment increased the expression of UPR-related genes like XBP1s (X-box binding protein 1) and CHOP (C/EBP homologous protein), and increased the protein expression of ER stress markers, ultimately reducing cell viability. researchgate.net This induction of ER stress is a significant mechanism through which this compound can contribute to cellular dysfunction and apoptosis. ahajournals.orgphysiology.org

Table 2: Markers of this compound-Induced ER Stress in Different Cell Models

| Cell Model | Key ER Stress Markers Activated | Pathway Implicated | Outcome | Reference |

|---|---|---|---|---|

| Human Pancreatic β-Cells (NES2Y) | Phospho-IRE1α, Phospho-JNK, Phospho-eIF2α | IRE1α and PERK pathways | Apoptosis | nih.gov |

| Liver Cells (H4IIE) | Phosphorylation of IRE1α and eIF2α, splicing of XBP1 mRNA, increased GRP78 and CHOP expression | ER stress response pathway | Apoptosis | physiology.org |

| Macrophages | Phosphorylation of JNK1/2, increased Chop gene expression | ER stress signaling | Apoptosis | ahajournals.org |

| Bovine Mammary Epithelial Cells (MAC-T) | Increased XBP1s and CHOP expression, Phospho-PERK, Phospho-eIF2α, cleaved CASP-3 | Unfolded Protein Response (UPR) | Reduced cell viability | researchgate.net |

Stearic Acid in Disease Mechanisms and Pathophysiology

Stearic Acid in Neurodegenerative Diseases

The role of fatty acids in neurodegenerative diseases like Parkinson's is an emerging field, with preliminary studies suggesting that this compound may have a modulatory effect.

Research into this compound's role in Parkinson's disease (PD) has yielded intriguing but complex results. Studies using a Drosophila (fruit fly) model of PD, which utilizes parkin null mutants, have suggested a protective effect. In these models, dietary supplementation with this compound was shown to improve survival and mitochondrial functions. nih.govresearchgate.net This beneficial effect was particularly pronounced when this compound was added to a high-protein diet, where it led to improvements in survival, climbing ability, and mitochondrial respiration. nih.gov

However, research in other models and in humans presents a more complicated picture. In a rat model of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), plasma levels of this compound were found to be increased and showed a high correlation with the severity of motor dysfunction. nih.govparkinsonsnewstoday.com Conversely, another study observed that levels of stearic, palmitic, and oleic acids were significantly decreased in subjects who later developed PD compared to control subjects. frontiersin.org These conflicting findings indicate that the role of this compound in the pathogenesis of Parkinson's disease is multifaceted and may depend on the specific biological context and disease stage, warranting further investigation.

Impact on Mitochondrial Dysfunction in Neurodegeneration

This compound, an 18-carbon saturated fatty acid, has been identified as a signaling molecule with the potential to regulate mitochondrial function, which may have implications for neurodegenerative diseases like Parkinson's Disease (PD). mdpi.comresearchgate.net Research suggests that this compound can prevent mitochondrial dysfunction by promoting mitochondrial fusion. mdpi.com This process is mediated through the stearoylation of transferrin receptor 1 (TFR1), which in turn inhibits the JNK signaling pathway. mdpi.comnih.gov The inhibition of this pathway leads to reduced ubiquitination of mitofusin, a key protein in mitochondrial fusion, thereby promoting the merging of mitochondria and supporting their function. mdpi.comnih.gov

Studies have shown that this regulatory pathway is responsive to dietary intake of this compound. In humans, the ingestion of this compound can lead to a rapid and robust fusion of mitochondria within hours. researchgate.netnih.gov This dietary supplementation has shown potential in counteracting mitochondrial dysfunction associated with genetic defects. For instance, in Drosophila models of Parkinson's disease with mutations in the Pink1 or Parkin genes, dietary this compound supplementation was able to partially rescue impaired locomotion and reduced lifespan. nih.gov This suggests that this compound acts as a dietary signaling molecule that our bodies can use to control mitochondrial dynamics and function. researchgate.netrepec.orgexlibrisgroup.com It is proposed that oleic acid, derived from the conversion of this compound, may be incorporated into mitochondrial phospholipid membranes, potentially helping to repair leaky membranes and improve mitochondrial respiration. mdpi.com

This compound and Carcinogenesis

Induction of Apoptosis in Carcinoma Cells

This compound has demonstrated the ability to selectively induce apoptosis, or programmed cell death, in various cancer cells. nih.govtandfonline.comnih.gov In vitro studies have shown that this compound treatment leads to morphological changes characteristic of apoptosis, such as cell rounding and shrinkage, and a significant decrease in the viability of breast cancer cell lines, including Hs578t, MDA-MB-435, and MDA-MB-231. nih.gov For example, after 12 hours of treatment, this compound reduced the viability of these cell lines by 16.4%, 30.5%, and 21.5%, respectively. nih.gov This apoptotic effect is dose- and time-dependent and appears to be mediated through both extrinsic and intrinsic pathways. nih.govuab.edu

The mechanism underlying stearate-induced apoptosis involves the activation of protein kinase C (PKC) isozymes. nih.govuab.edu Inhibition of de novo diacylglycerol (DAG) synthesis or PKC activation has been shown to reverse the activation of caspase-3, a key executioner enzyme in apoptosis. nih.govuab.edu Further research indicates that this compound induces DNA damage and apoptosis through the unfolded protein response (UPR) pathway. nih.gov Interestingly, the pro-apoptotic effects of this compound can be mitigated by the presence of oleic acid. nih.gov Studies using ester derivatives of this compound, such as propofol (B549288) stearate (B1226849), have also confirmed its apoptosis-inducing potential in breast cancer cells. iiarjournals.org

| Cell Line | Type of Cancer | Effect of this compound Treatment | Reference |

| Hs578t | Breast Cancer | 16.4% decrease in viability after 12 hours | nih.gov |

| MDA-MB-435 | Breast Cancer | 30.5% decrease in viability after 12 hours | nih.gov |